molecular formula C15H22 B3393712 Benzene, 1-nonenyl- CAS No. 42036-73-7

Benzene, 1-nonenyl-

Cat. No.: B3393712
CAS No.: 42036-73-7
M. Wt: 202.33 g/mol
InChI Key: KNZIIQMSCLCSGZ-UHFFFAOYSA-N
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Description

Benzene, 1-nonenyl- is an organic compound with the molecular formula C15H22. It is a derivative of benzene where a nonenyl group is attached to the benzene ring. This compound is part of the larger family of alkylbenzenes, which are known for their diverse applications in various fields, including industrial and scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene, 1-nonenyl- can be synthesized through the alkylation of benzene with 1-nonene. This reaction typically involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution. The reaction conditions usually include a temperature range of 0-50°C and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of Benzene, 1-nonenyl- can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .

Types of Reactions:

    Oxidation: Benzene, 1-nonenyl- can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert Benzene, 1-nonenyl- to its corresponding alkane derivative using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions are common for Benzene, 1-nonenyl-. These reactions can introduce various functional groups onto the benzene ring using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous solution at room temperature.

    Reduction: H2 gas with a palladium catalyst at elevated temperatures and pressures.

    Substitution: Br2 in the presence of a Lewis acid catalyst like FeBr3 at room temperature.

Major Products Formed:

Scientific Research Applications

Benzene, 1-nonenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-nonenyl- involves its interaction with molecular targets through electrophilic aromatic substitution. The nonenyl group can influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack. This interaction can lead to the formation of various substituted derivatives, which can exhibit different biological and chemical properties .

Comparison with Similar Compounds

  • Benzene, 1-octenyl-
  • Benzene, 1-decenyl-
  • Benzene, 1-undecenyl-

Comparison: Benzene, 1-nonenyl- is unique due to the length of its nonenyl chain, which can influence its physical and chemical properties. Compared to Benzene, 1-octenyl-, it has a longer carbon chain, which can affect its solubility and reactivity. Similarly, Benzene, 1-decenyl- and Benzene, 1-undecenyl- have longer chains, which can lead to differences in their applications and reactivity profiles .

Properties

IUPAC Name

non-1-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h8-14H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZIIQMSCLCSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340977
Record name Benzene, 1-nonenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42036-73-7
Record name Benzene, 1-nonenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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